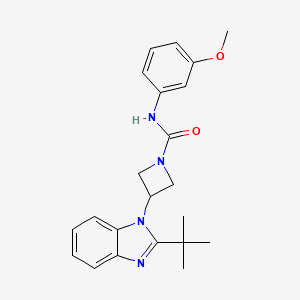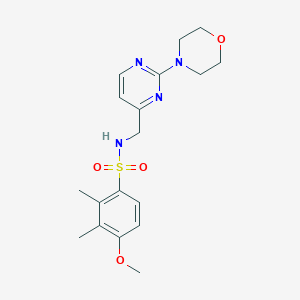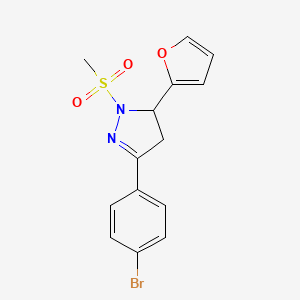
Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a common scaffold in many bioactive compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reaction conditions. For instance, during the reaction process, a 2-(allyloxy)aryl radical could be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached to it . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of various functional groups. For example, during the reaction process, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “2,3-dihydro-2-methylbenzofuran” has a molecular weight of 134.1751 .Applications De Recherche Scientifique
- Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity, apoptosis induction, and inhibition of tumor growth. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .
- The compound exhibits antimicrobial properties against bacteria, fungi, and other pathogens. It has been evaluated for its ability to inhibit microbial growth, making it a candidate for novel antimicrobial agents. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate has been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Studies suggest that this compound could have neuroprotective effects. Researchers have explored its impact on neuronal cells, oxidative stress, and neuroinflammation. It may hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Researchers have incorporated Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate into drug delivery systems. Its unique structure allows for targeted drug release, enhancing therapeutic efficacy while minimizing side effects .
- The compound serves as a valuable tool in chemical biology and medicinal chemistry. Scientists use it to probe biological processes, validate drug targets, and design novel derivatives with improved properties .
Anticancer Potential
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Properties
Drug Delivery Systems
Chemical Biology and Medicinal Chemistry
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention in the field of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus .
Mécanisme D'action
Target of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Therefore, it’s plausible that this compound may also target similar cellular structures or proteins involved in cell growth and proliferation.
Mode of Action
During the reaction process of similar compounds, a 2-(allyloxy)aryl radical is generated in situ, which undergoes the intramolecular addition of a double bond to afford an alkyl radical intermediate . This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the cellular environment.
Biochemical Pathways
Given the potential anticancer activities of similar benzofuran derivatives , it’s likely that this compound may affect pathways related to cell growth and proliferation
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The molecular weight of the compound, which is a key factor influencing adme properties, is 1341751 .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cell growth and proliferation.
Propriétés
IUPAC Name |
methyl 2-[[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-13-9-15-10-14(7-8-19(15)28-13)20-11-16(24-29-20)12-21(25)23-18-6-4-3-5-17(18)22(26)27-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQQQHZRKYNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)